REACTION_CXSMILES
|
[OH-].[Na+].O[CH:4]([CH3:30])[CH2:5][N:6]([S:20]([C:23]1[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=1)(=[O:22])=[O:21])[CH2:7][CH2:8][O:9]S(C1C=CC(C)=CC=1)(=O)=O.O>CO.C(Cl)Cl>[CH3:30][CH:4]1[O:9][CH2:8][CH2:7][N:6]([S:20]([C:23]2[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0.91 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Toluene-4-sulfonic acid 2-[(2-hydroxy-propyl)-(toluene-4-sulfonyl)-amino]-ethyl ester
|
Quantity
|
9.69 g
|
Type
|
reactant
|
Smiles
|
OC(CN(CCOS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vaccuo
|
Type
|
CUSTOM
|
Details
|
to yield a green oily residue
|
Type
|
CUSTOM
|
Details
|
This was purified by chromatographic separation (20% Ethyl acetate:petrol)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(CCO1)S(=O)(=O)C1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |